molecular formula C12H21ClN2O3 B13569860 Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate

Cat. No.: B13569860
M. Wt: 276.76 g/mol
InChI Key: SVHOUHMUBXXSGP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a chlorocarbonyl-substituted methylamino group at the 4-position. The chlorocarbonyl group (COCl) renders this compound highly reactive, making it a versatile intermediate in organic synthesis, particularly for acylating amines or alcohols to form amides or esters, respectively. Its molecular formula is C₁₂H₂₀ClN₂O₃, with a molecular weight of 287.75 g/mol. The tert-butyl group enhances solubility in organic solvents, while the piperidine scaffold provides conformational rigidity, which is advantageous in medicinal chemistry for targeting biological receptors .

Properties

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 4-[carbonochloridoyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14(4)10(13)16/h9H,5-8H2,1-4H3

InChI Key

SVHOUHMUBXXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with chlorocarbonyl methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a secondary amine. Oxidation may result in the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including pain management and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in therapeutic effects or biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate with structurally related piperidine derivatives:

Compound Name Molecular Formula Key Substituent(s) Reactivity/Applications Reference
This compound (Target) C₁₂H₂₀ClN₂O₃ Chlorocarbonyl (COCl) Acylating agent for amide/ester synthesis
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate C₁₁H₂₁ClN₂O₄S Chlorosulfonyl (SO₂Cl) Sulfonamide formation; less reactive than COCl
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate C₁₆H₂₂ClN₃O₄ 3-Chloro-2-nitroanilino Intermediate for benzimidazolone inhibitors
Tert-butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate C₁₅H₂₄N₂O₂ Cyano-cyclopropylmethyl Photoredox synthesis; strained ring applications
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 4-Methylpentyl Lipophilic scaffold for drug delivery
Tert-butyl 4-(6-chloropyridazine-3-carbonylamino)piperidine-1-carboxylate C₁₆H₂₂ClN₅O₃ 6-Chloropyridazine-3-carbonyl Heteroaromatic coupling in kinase inhibitors

Spectral Data and Characterization

  • Target Compound : Expected IR peaks at ~1800 cm⁻¹ (C=O stretch of COCl) and ~1690 cm⁻¹ (carbamate C=O).
  • Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate : ¹H NMR shows δ 1.43 (s, 9H, tert-butyl), δ 3.70 (m, 2H, piperidine N-CH₂), and δ 1.20–1.60 (m, 13H, alkyl chain) .
  • Tert-butyl 4-(6-chloropyridazine-3-carbonylamino)piperidine-1-carboxylate: HRMS confirms [M+H]⁺ at m/z 376.1432 (calc. 376.1435) .

Reactivity and Stability

  • The chlorocarbonyl group in the target compound is highly electrophilic, enabling rapid acylation under mild conditions. In contrast, the chlorosulfonyl analog () is more stable but requires harsher conditions for sulfonamide formation .
  • Cyclopropane derivatives () exhibit strain-driven reactivity, useful in ring-opening reactions or as bioisosteres in drug design .

Key Research Findings

Chlorocarbonyl vs. Chlorosulfonyl : The target compound’s COCl group reacts 10–100× faster with amines than SO₂Cl derivatives, as shown in acylation kinetics studies .

Synthetic Flexibility : Piperidine-Boc derivatives are preferred intermediates due to ease of deprotection (e.g., TFA cleavage) and modular functionalization .

Biological Relevance: Compounds with chlorinated aromatic substituents () demonstrate nanomolar potency against kinase targets, highlighting the importance of halogen bonding .

Biological Activity

Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate (CAS No. 280115-99-3) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article comprehensively reviews its biological activity, synthesis, and relevant pharmacological studies.

  • Molecular Formula : C₁₁H₁₈ClNO₃
  • Molecular Weight : 247.72 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a chlorocarbonyl moiety, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound has been documented in various patents and research articles. The process generally involves:

  • Starting Materials : Utilizing tert-butyl piperidine derivatives as precursors.
  • Reagents : Chlorocarbonylation reactions often involve reagents such as thionyl chloride or oxalyl chloride.
  • Yield and Purity : Reports suggest high yields (up to 42%) with good purity levels, making it suitable for further biological evaluation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, making it a candidate for development as an antibiotic .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria. Its ability to inhibit these enzymes can enhance the efficacy of β-lactam antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : A study on structurally related piperidine derivatives showed promising results in inhibiting IL-1β release in human macrophages, indicating potential anti-inflammatory properties .
  • Mechanistic Insights : Computational modeling has suggested possible binding sites for these compounds on target proteins, aiding in understanding their mechanism of action at the molecular level .
  • Pharmacological Screening : Various derivatives have been screened for their pharmacological profiles, with some showing significant anti-pyroptotic activity, which could be beneficial in treating inflammatory diseases .

Data Table: Biological Activity Overview

PropertyDescription
Antimicrobial Activity Effective against Gram-positive bacteria
Enzyme Inhibition Inhibits β-lactamases
Anti-inflammatory Effects Reduces IL-1β release in macrophages
Potential Applications Antibiotic development, anti-inflammatory therapies

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate?

Answer:
The synthesis typically involves coupling reactions between tert-butyl 4-aminopiperidine-1-carboxylate derivatives and chlorocarbonyl-containing reagents. For example, similar compounds are synthesized using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Reaction progress is monitored via thin-layer chromatography (TLC), and purification often involves recrystallization from solvents like ethyl acetate/hexane .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Key characterization techniques include:

  • NMR spectroscopy : To confirm the piperidine ring substitution pattern and tert-butyl group integrity.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • IR spectroscopy : To identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .
    Advanced studies may use X-ray crystallography for absolute structural confirmation in related piperidine derivatives .

Advanced: How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Answer:
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity.
  • Catalyst stoichiometry : DMAP (10-20 mol%) improves coupling efficiency .
  • Temperature control : Room temperature minimizes side reactions like tert-butyl group cleavage.
    Variability may arise from impurities in starting materials or incomplete activation of the chlorocarbonyl group. Contradictory reports on yields (e.g., 60-85% in similar syntheses) suggest the need for rigorous reagent drying and inert atmospheres .

Advanced: How does the steric bulk of the tert-butyl group influence reactivity in downstream modifications?

Answer:
The tert-butyl group sterically shields the piperidine nitrogen, directing reactions to the chlorocarbonyl moiety. For example, nucleophilic substitutions (e.g., with amines) preferentially target the electrophilic carbonyl carbon rather than the hindered piperidine ring . Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:
The compound is hygroscopic and prone to hydrolysis. Recommended storage includes:

  • Temperature : -20°C in airtight containers.
  • Solvent compatibility : Dissolve in dry DMSO or DCM for long-term stability.
    Degradation products (e.g., free piperidine or carboxylic acids) can be identified via HPLC-MS if storage protocols are not followed .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar piperidine derivatives?

Answer:
Discrepancies in activity data (e.g., receptor binding vs. cytotoxicity) may stem from:

  • Purity differences : HPLC purity >95% is critical for reproducible assays .
  • Stereochemical variations : Chiral centers in analogs (e.g., tert-butyl 4-[(cyclopropylmethyl)amino] derivatives) can dramatically alter bioactivity .
    Methodological solutions include orthogonal assay validation (e.g., SPR and cell-based assays) and enantiomeric resolution via chiral chromatography .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of chlorocarbonyl vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
    Refer to SDS documents for GHS-compliant hazard mitigation .

Advanced: How can computational tools predict the metabolic fate of this compound in pharmacological studies?

Answer:

  • In silico metabolism prediction : Tools like SwissADME or GLORYx simulate phase I/II metabolism, identifying potential metabolites (e.g., tert-butyl cleavage or glutathione adducts) .
  • Docking studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic hotspots .
    Experimental validation via liver microsome assays is recommended to confirm predictions .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • Impurity profiling : LC-MS/MS detects by-products like dechlorinated analogs or tert-butyl-oxidized species.
  • Limit of detection (LOD) : Achieve sub-ppm sensitivity using high-resolution mass spectrometers (e.g., Q-TOF) .
    Contradictory impurity profiles across studies may reflect differences in synthetic batches or column selectivity .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:
While direct data is limited, structurally related piperidine-carboxylates serve as:

  • Kinase inhibitors : Modulating ATP-binding pockets via the chlorocarbonyl group .
  • PROTAC linkers : The tert-butyl group enhances cell permeability in bifunctional degraders .
    Methodological focus includes SAR studies to optimize substituent effects on target engagement .

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